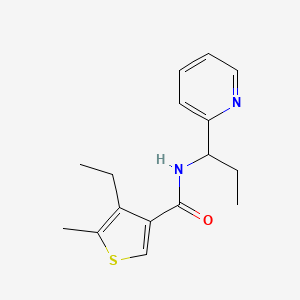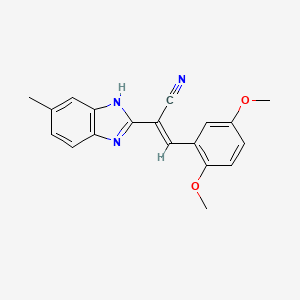![molecular formula C17H20O5 B5367618 2-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5367618.png)
2-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in pharmaceutical research. It is commonly referred to as MTHC and has been found to have various biological activities, including antibacterial, antifungal, and antitumor properties. In
Wirkmechanismus
The mechanism of action of MTHC is not well understood, but it is believed to involve the inhibition of key enzymes involved in bacterial and fungal metabolism. MTHC has been shown to inhibit the activity of enoyl-acyl carrier protein reductase, an enzyme involved in bacterial fatty acid synthesis. It has also been shown to inhibit the activity of fungal squalene epoxidase, an enzyme involved in ergosterol biosynthesis.
Biochemical and Physiological Effects:
MTHC has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. MTHC has also been found to inhibit the growth and proliferation of bacterial and fungal cells. In addition, MTHC has been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MTHC has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity, making it a safe compound to work with. However, there are also limitations to working with MTHC. Its mechanism of action is not well understood, making it difficult to design experiments to study its effects. In addition, MTHC has been found to have limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving MTHC. One area of research is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and specific inhibitors of bacterial and fungal enzymes. Another area of research is to explore the potential of MTHC as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, MTHC could be further studied for its potential as an anticancer agent, either alone or in combination with other drugs.
Synthesemethoden
The synthesis of MTHC can be achieved through a multistep process involving the reaction of 2-methoxyphenylacetic acid with 2,3-dimethyl-1,3-butadiene in the presence of a Lewis acid catalyst. The product of this reaction is then subjected to a series of steps involving oxidation and esterification to yield MTHC. The synthesis method of MTHC has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
MTHC has been found to have various biological activities, making it a promising candidate for pharmaceutical research. It has been shown to have antibacterial activity against a range of gram-positive and gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). MTHC has also been found to have antifungal activity against Candida albicans, a common fungal pathogen. In addition, MTHC has been shown to have antitumor activity against various cancer cell lines, including breast cancer and lung cancer.
Eigenschaften
IUPAC Name |
(2-methoxyphenyl) 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-15(2)16(3)9-10-17(15,22-13(16)18)14(19)21-12-8-6-5-7-11(12)20-4/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZNYUVTRHOJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)OC3=CC=CC=C3OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5367547.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B5367554.png)
![N-benzyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5367561.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[3-(1H-tetrazol-5-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5367566.png)
![methyl 4-({[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5367588.png)
![(1-{5-[(2-methyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}ethyl)amine hydrochloride](/img/structure/B5367601.png)
![N-(2-cyclopropyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-N'-3-pyridinyl-1,3-propanediamine dihydrochloride](/img/structure/B5367605.png)

![2-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-ethylbenzamide](/img/structure/B5367619.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5367629.png)
![isopropyl 2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5367636.png)
![ethyl 4-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5367642.png)
![N-benzyl-N'-[2-(pyridin-2-ylthio)ethyl]sulfamide](/img/structure/B5367644.png)